![molecular formula C12H14ClNO2 B2700985 3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride CAS No. 1047657-69-1](/img/structure/B2700985.png)

3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

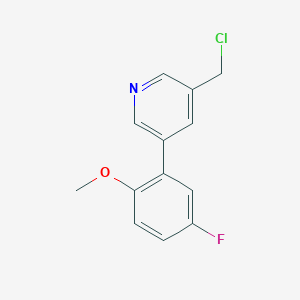

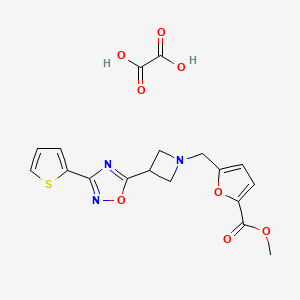

“3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride” is a chemical compound with the molecular formula C12H14ClNO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride” consists of a benzofuran and piperidine ring joined at two points to form a spiro compound . The molecular weight is 239.699 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3H-spiro[2-benzofuran-1,4’-piperidine]”, include a density of 1.1±0.1 g/cm3, boiling point of 321.3±42.0 °C at 760 mmHg, and a flash point of 126.5±17.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . The polar surface area is 21 Å2 .Applications De Recherche Scientifique

Sigma Receptor Ligands

Research on spirocyclic piperidines, including 3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride, has shown promising results in the development of highly potent and subtype-selective σ-receptor ligands. These compounds demonstrate significant affinity and selectivity towards σ1 and σ2 receptors, which are of interest for their roles in neurological diseases and as potential therapeutic targets. The structural variations of these compounds, such as the introduction of different substituents, have been systematically explored to optimize receptor affinity and selectivity, highlighting their potential in drug discovery and neuropharmacology (Maier & Wünsch, 2002), (Wiese et al., 2009).

HDAC Inhibitors

The compound has been part of studies focusing on the synthesis and pharmacological evaluation of spiropiperidine hydroxamic acid-based derivatives as novel histone deacetylase (HDAC) inhibitors. These efforts have led to the discovery of compounds with significant in vitro antiproliferative activity against different tumor cell lines, as well as good oral bioavailability and tumor growth inhibition in animal models. This research underscores the potential of spirocyclic compounds in the development of new cancer therapies (Varasi et al., 2011).

Spirocyclic Transformation Studies

Investigations into the palladium(II)-catalyzed synthesis of spirocyclic compounds have revealed new methods for generating structures with potential biological activity. These studies not only contribute to the field of synthetic organic chemistry but also offer new scaffolds for drug development, particularly in designing compounds with specific pharmacological properties (Claes et al., 2013).

Novel Scaffolds for Influenza Virus Inhibition

Efficient synthetic methods have been developed for compounds structurally related to this compound, leading to novel skeletons specifically showing inhibition against influenza virus type B. This research highlights the potential of these compounds in antiviral drug development, offering a new avenue for the treatment of influenza (Malpani et al., 2013).

Development of PET Radiotracers

Spirocyclic piperidine derivatives have been explored for their utility as σ1 receptor ligands suitable for positron emission tomography (PET) imaging. The synthesis and evaluation of these compounds, including their in vitro receptor affinity, selectivity, and in vivo imaging potential, contribute to the development of diagnostic tools for neurological conditions (Li et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3H-spiro[2-benzofuran-1,4’-piperidine]”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical contacts the skin, wash off with soap and plenty of water .

Mécanisme D'action

Target of Action

The primary target of the compound 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride is human mast cell tryptase . Tryptase is a serine protease predominantly found in mast cells and has been implicated in a variety of disease processes such as asthma, atopic dermatitis, and fibrotic diseases .

Mode of Action

3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride acts as a potent, nonpeptide inhibitor of human mast cell tryptase . By inhibiting tryptase, the compound can potentially modulate the activity of mast cells, which play a crucial role in the immune response .

Biochemical Pathways

Given its role as an inhibitor of mast cell tryptase, it is likely to impact pathways related to immune response and inflammation .

Result of Action

The molecular and cellular effects of 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride’s action are likely to involve the modulation of mast cell activity. By inhibiting tryptase, the compound could potentially reduce inflammation and other immune responses mediated by mast cells .

Propriétés

IUPAC Name |

spiro[1-benzofuran-2,4'-piperidine]-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABRYJXYBQZFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)C3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)

![5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2700912.png)

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)

![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)